molecular formula C8H14ClNO B1608466 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone CAS No. 4593-20-8

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B1608466
CAS RN: 4593-20-8
M. Wt: 175.65 g/mol
InChI Key: NWGYRQNLZDGOQG-UHFFFAOYSA-N
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Patent
US08431581B2

Procedure details

To a mixture of 4-Methyl-piperidine (5.00 g, 50.42 mmol) and triethylamine (7.65 g, 75.63 mmol) in ethyl ether (25 ml) was added dropwise a solution of chloroacetyl chloride (6.83 g, 60.50 mmol) in ethyl ether (30 mL). The mixture was warmed to room temperature and stirred overnight. Then the mixture was diluted with dichloromethane, washed with water, dried and concentrated in vacuo to afford the crude titled compound (crude yield 100%), which was used directly in the subsequent step reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(OCC)C.ClCCl>[Cl:15][CH2:16][C:17]([N:5]1[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]1)=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1CCNCC1
Name
Quantity
7.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.83 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)N1CCC(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.